molecular formula C18H16O4 B12530974 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid CAS No. 867183-82-2

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid

Cat. No.: B12530974
CAS No.: 867183-82-2
M. Wt: 296.3 g/mol
InChI Key: JVGVAHOWARQAPY-UHFFFAOYSA-N
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Description

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of cinnamic acid, characterized by the presence of an ethoxybenzoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-ethoxybenzoyl chloride with 4-hydroxycinnamic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties.

    3-(4-Bromomethylphenyl)prop-2-enoic acid: Used in organic synthesis as a reactive intermediate.

    3-(4-Ethoxyphenoxy)phenylprop-2-enoic acid: Investigated for its potential biological activities.

Uniqueness

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

867183-82-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-[4-(4-ethoxybenzoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H16O4/c1-2-22-16-10-8-15(9-11-16)18(21)14-6-3-13(4-7-14)5-12-17(19)20/h3-12H,2H2,1H3,(H,19,20)

InChI Key

JVGVAHOWARQAPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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